molecular formula C18H20N4O5 B5110756 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine

1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine

Cat. No. B5110756
M. Wt: 372.4 g/mol
InChI Key: WYWIESAVKJSHDH-UHFFFAOYSA-N
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Description

1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. BDMP belongs to the family of piperazines, which are heterocyclic compounds that have been widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine is not fully understood. However, it has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have affinity for other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to have antipsychotic effects, as it can block the activity of dopamine receptors.

Advantages and Limitations for Lab Experiments

1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, this compound has a well-defined mechanism of action and has been extensively studied for its pharmacological properties. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain studies. Additionally, this compound has been shown to have potential toxicity at high doses, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine. One area of interest is the development of more potent and selective compounds that target the 5-HT2A receptor. Additionally, there is interest in investigating the potential use of this compound and related compounds in the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia. Further research is also needed to fully understand the mechanism of action of this compound and its potential effects on the brain and body.

Synthesis Methods

The synthesis of 1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine can be achieved through several methods, including the reaction of 1-benzylpiperazine with 5-methoxy-2,4-dinitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 1-benzylpiperazine with 5-methoxy-2,4-dinitrophenyl isocyanate in the presence of a catalyst. The synthesis of this compound has been optimized to obtain high yields and purity.

Scientific Research Applications

1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine has been extensively studied for its potential pharmacological applications. It has been shown to have significant affinity for serotonin receptors, particularly the 5-HT2A receptor. This compound has also been investigated for its potential use as a radioligand for imaging studies of the brain. Additionally, this compound has been studied for its potential use in the treatment of various psychiatric disorders, such as depression and anxiety.

properties

IUPAC Name

1-benzyl-4-(5-methoxy-2,4-dinitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5/c1-27-18-12-15(16(21(23)24)11-17(18)22(25)26)20-9-7-19(8-10-20)13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWIESAVKJSHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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